molecular formula C7H8N2O2 B7465137 2-Ethoxypyrimidine-5-carbaldehyde

2-Ethoxypyrimidine-5-carbaldehyde

Cat. No. B7465137
M. Wt: 152.15 g/mol
InChI Key: NBVADWRNQAZAOK-UHFFFAOYSA-N
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Description

2-Ethoxypyrimidine-5-carbaldehyde (EPCA) is a heterocyclic compound that has gained significant interest in the scientific community due to its diverse range of applications. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. EPCA is a versatile building block that can be used to synthesize a wide range of compounds, making it an essential tool in the field of organic chemistry.

Mechanism of Action

The mechanism of action of 2-Ethoxypyrimidine-5-carbaldehyde is not well understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. 2-Ethoxypyrimidine-5-carbaldehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Biochemical and Physiological Effects:
2-Ethoxypyrimidine-5-carbaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and viruses, including Staphylococcus aureus and HIV. 2-Ethoxypyrimidine-5-carbaldehyde has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Ethoxypyrimidine-5-carbaldehyde is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize, making it an attractive option for researchers. However, the synthesis of 2-Ethoxypyrimidine-5-carbaldehyde can be challenging, and the compound is relatively unstable, which can limit its applications in certain experiments.

Future Directions

There are many potential future directions for research involving 2-Ethoxypyrimidine-5-carbaldehyde. One area of interest is the development of new drugs based on the compound's antimicrobial and anticancer properties. 2-Ethoxypyrimidine-5-carbaldehyde could also be used as a ligand for the synthesis of new metal complexes with potential applications in catalysis and materials science. Additionally, further research is needed to better understand the mechanism of action of 2-Ethoxypyrimidine-5-carbaldehyde and its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-Ethoxypyrimidine-5-carbaldehyde is a versatile and important compound that has many potential applications in various fields of research. Its synthesis and properties have been extensively studied, and it has been shown to exhibit antimicrobial, antiviral, and anticancer properties. While there are limitations to its use in certain experiments, its versatility and potential for drug development make it an essential tool in the field of organic chemistry.

Synthesis Methods

2-Ethoxypyrimidine-5-carbaldehyde can be synthesized using various methods, including the reaction of ethyl cyanoacetate with 2-chloropyrimidine, followed by hydrolysis and dehydration. Another method involves the reaction of ethyl cyanoacetate with 2-aminopyrimidine, followed by oxidation and dehydration. The synthesis of 2-Ethoxypyrimidine-5-carbaldehyde is a complex process that requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

2-Ethoxypyrimidine-5-carbaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antimicrobial, antiviral, and anticancer properties, making it a promising candidate for the development of new drugs. 2-Ethoxypyrimidine-5-carbaldehyde has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.

properties

IUPAC Name

2-ethoxypyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-11-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVADWRNQAZAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292145
Record name 2-Ethoxy-5-pyrimidinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxypyrimidine-5-carbaldehyde

CAS RN

312263-49-3
Record name 2-Ethoxy-5-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312263-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-5-pyrimidinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxypyrimidine-5-carbaldehyde
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